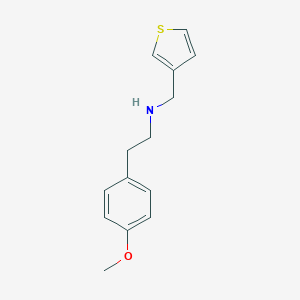
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 4-MeO-αT, is a psychoactive drug that belongs to the family of tryptamines. It is a derivative of α-methyltryptamine (αMT) and has been found to exhibit potent psychedelic effects. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine can be achieved through a multi-step process involving the use of various reagents and catalysts.
Starting Materials
4-methoxybenzaldehyde, thiophene-3-carbaldehyde, ammonium acetate, ethylamine, hydrogen gas, palladium on carbon catalyst, acetic acid, ethanol
Reaction
Condensation reaction between 4-methoxybenzaldehyde and thiophene-3-carbaldehyde using ammonium acetate as a catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde.
Reduction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde with hydrogen gas and palladium on carbon catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol.
Reaction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol with ethylamine in the presence of acetic acid as a catalyst to form 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Purification of the final product using ethanol as a solvent and recrystallization.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist. Specifically, it has been found to bind to the 5-HT2A and 5-HT2C receptors, which are known to be involved in the regulation of mood, cognition, and perception.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT are similar to those of other tryptamines. The compound has been found to induce alterations in perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause changes in body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT in lab experiments is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. However, one limitation is the lack of research on its long-term effects and potential toxicity. Additionally, due to its psychoactive effects, caution must be taken when handling the compound to avoid accidental exposure.
Direcciones Futuras
There are several possible future directions for research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another possible direction is the development of new derivatives of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT with improved therapeutic properties. Additionally, more research is needed to understand the exact mechanisms of action of the compound and its potential effects on the brain and body.
Aplicaciones Científicas De Investigación
The scientific research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT has mainly focused on its potential therapeutic applications. Studies have shown that the compound exhibits potent antidepressant and anxiolytic effects in animal models. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINDQROGOWETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
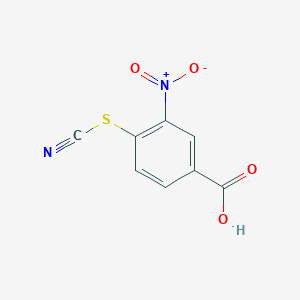
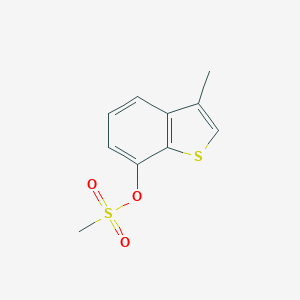
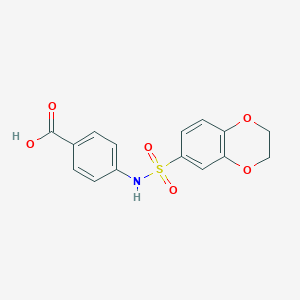
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
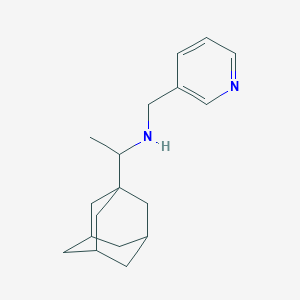
amine](/img/structure/B511356.png)
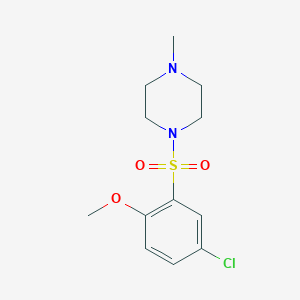
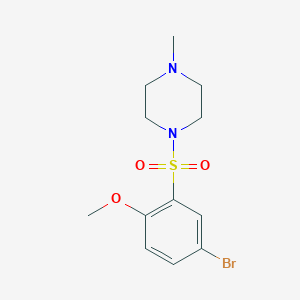
amine](/img/structure/B511365.png)
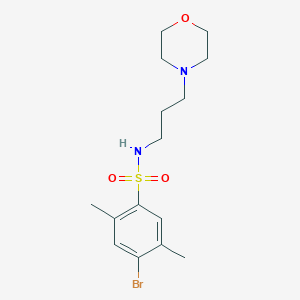
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)